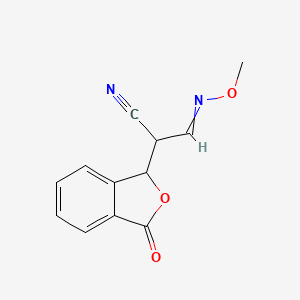

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile

Description

The compound 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile features a benzofuran core fused with a lactone ring (3-oxo-1,3-dihydro-2-benzofuran-1-yl) and a propanenitrile backbone modified by a methoxyimino group.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-methoxyimino-2-(3-oxo-1H-2-benzofuran-1-yl)propanenitrile |

InChI |

InChI=1S/C12H10N2O3/c1-16-14-7-8(6-13)11-9-4-2-3-5-10(9)12(15)17-11/h2-5,7-8,11H,1H3 |

InChI Key |

WYFRJKLUFWTNAF-UHFFFAOYSA-N |

Canonical SMILES |

CON=CC(C#N)C1C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a benzofuran derivative with a methoxyimino compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxyl or amine derivatives.

Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological molecules, while the benzofuran ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Benzofuran Derivatives

- 3-Oxo-1,3-dihydro-2-benzofuran-1-yl formate (): Structure: Shares the 3-oxo-1,3-dihydro-2-benzofuran core but replaces the propanenitrile-methoxyimino chain with a formate ester. Properties: Melting point = 82°C; SMILES: O=COC1OC(=O)c2ccccc12. Key Difference: The formate ester group reduces reactivity compared to the nitrile-methoxyimino system, limiting its utility in nucleophilic reactions .

N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide ():

Propanenitrile Derivatives

- 3-Oxo-3-pyrrolidin-1-yl-propionitrile (): Structure: Simple propanenitrile with a pyrrolidine substituent at the 3-oxo position. Synthesis: Prepared under mild conditions (ethanol, piperidine, 0–5°C), contrasting with the likely multi-step synthesis required for the target compound due to its complex substituents .

- 3-[3-(Benzyloxy)-2-oxo-1,2-dihydropyridin-1-yl]-2-methylpropanenitrile (): Structure: Features a pyridine ring and benzyloxy group instead of the benzofuran-methoxyimino system. Molecular Weight: C16H16N2O2 (MW = 268.31 g/mol), larger than the target compound’s estimated MW (~259.24 g/mol, C12H10N2O3). This impacts solubility and pharmacokinetic profiles .

Reactivity

- Target Compound: The nitrile group enables nucleophilic additions, while the methoxyimino moiety may participate in cyclization or tautomerism, as observed in related hydrazononitriles ().

- 3-Oxoalkanonitriles (): Studies show these derivatives undergo Tiemann rearrangements and reactions with hydroxylamine to form heterocycles (e.g., isoxazoles), suggesting analogous pathways for the target compound .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Notable Reactivity/Applications |

|---|---|---|---|---|---|

| Target Compound | C12H10N2O3 | ~259.24 | Benzofuran, nitrile, methoxyimino | N/A | Potential kinase inhibition, heterocycle synthesis |

| 3-Oxo-1,3-dihydro-2-benzofuran-1-yl formate | C9H6O4 | 178.14 | Benzofuran, formate ester | 82 | Limited reactivity, solvent studies |

| 3-Oxo-3-pyrrolidin-1-yl-propionitrile | C7H10N2O | 138.17 | Propanenitrile, pyrrolidine | N/A | Mild synthesis conditions, intermediate |

| 3-[3-(Benzyloxy)-2-oxo-pyridinyl]-propanenitrile | C16H16N2O2 | 268.31 | Pyridine, benzyloxy, nitrile | N/A | Solubility challenges, drug discovery |

Biological Activity

3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile, with the CAS number 339278-31-8, is a complex organic compound notable for its unique structural features and potential biological activities. The molecular formula is C₁₂H₁₀N₂O₃, and it has a molecular weight of approximately 230.22 g/mol. This compound incorporates a methoxyimino group, a benzofuran moiety, and a propanenitrile structure, which contribute to its reactivity and biological properties.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth by modulating immune responses.

- Antioxidant Properties : The benzofuran structure is associated with antioxidant effects, which may help in reducing oxidative stress.

- Enzyme Inhibition : Certain studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways.

Mechanistic Insights

Recent studies have focused on the mechanistic pathways through which this compound exerts its biological effects. For instance, the presence of the methoxyimino group enhances its reactivity with biological targets. This can lead to the modulation of signaling pathways critical in cancer progression and immune response.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| L7 | PD-L1 inhibitor with IC50 of 1.8 nM | |

| L24 | Antitumor effects in vivo | |

| 2-Amino-5-benzofuran | Neuroprotective effects |

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzofuran derivatives, compounds structurally related to this compound were found to significantly inhibit tumor growth in syngeneic mouse models. The mechanism was attributed to enhanced immune response mediated by the compound's interaction with PD-L1.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Formation of the Benzofuran Core : Utilizing precursors that contain the benzofuran framework.

- Introduction of Methoxyimino Group : Employing reagents that facilitate the formation of methoxyimino linkages.

- Final Assembly : Coupling with propanenitrile to complete the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.